Ethyl 3-(2-hydroxy-3-(dimethylamino)propoxy)-p-cymene-2-carboxylate
Description
Properties
CAS No. |
53251-81-3 |
|---|---|
Molecular Formula |
C18H29NO4 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
ethyl 2-[3-(dimethylamino)-2-hydroxypropoxy]-6-methyl-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C18H29NO4/c1-7-22-18(21)16-13(4)8-9-15(12(2)3)17(16)23-11-14(20)10-19(5)6/h8-9,12,14,20H,7,10-11H2,1-6H3 |
InChI Key |
SNFZSVZRZFZVIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1OCC(CN(C)C)O)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Detailed Reaction Conditions and Reagents
Industrial Production Considerations
Industrial synthesis of this compound or its analogs often employs continuous flow reactors to enhance scalability, reaction control, and product consistency. Automated systems allow precise temperature, pressure, and reagent concentration control, minimizing side reactions and maximizing throughput. The use of platinum/carbon catalysts and promoters in the initial p-cymene formation step is particularly important for cost-effective large-scale production.
Chemical Reactions Analysis
Reaction Types Involved
- Nucleophilic substitution: Introduction of the hydroxypropoxy-dimethylamino side chain via substitution on epichlorohydrin or similar intermediates.
- Esterification: Formation of the ethyl ester from the carboxylic acid.
- Catalytic oxidation: Conversion of terpene precursors to p-cymene derivatives.
- Purification reactions: Chromatographic separation and recrystallization to isolate pure product.
Common Reagents and Their Roles
| Reagent/Catalyst | Role | Typical Conditions |
|---|---|---|
| Platinum on carbon (Pt/C) | Catalyst for alkylation and oxidation | 110–200°C, acidic medium |
| Sulfuric acid (H₂SO₄) | Acid catalyst for esterification and promoter in oxidation | Reflux for esterification; acidic conditions in oxidation |
| Dimethylamine | Nucleophile for substitution | pH 7–9, room temperature |
| Epichlorohydrin or halogenated propanol | Electrophilic intermediate for side chain attachment | Mild heating, controlled pH |
| Silica gel | Stationary phase in chromatography | Ambient to mild heating |
Research Findings and Data
Yield and Purity
- The p-cymene intermediate can be obtained with yields up to 95% using the catalytic method described.
- Esterification typically proceeds with yields >85% under optimized reflux conditions.
- The nucleophilic substitution step yields vary depending on reagent purity and reaction control but generally achieve 70–90% yield.
- Final product purity is commonly >98% after chromatographic purification and recrystallization.
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR): Confirms the presence of aromatic protons, ethyl ester signals, hydroxy and dimethylamino substituents.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular formula C18H29NO4 (approximate molar mass 323.4 g/mol).
- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages within ±0.3% of theoretical values.
- Infrared Spectroscopy (IR): Characteristic ester carbonyl stretch (~1735 cm⁻¹), hydroxy O-H stretch (~3400 cm⁻¹), and C-N stretches (~1200–1350 cm⁻¹).
Comparative Table of Related Compounds
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Structural Feature | Preparation Notes |
|---|---|---|---|---|
| Ethyl 3-(2-hydroxy-3-(dimethylamino)propoxy)-p-cymene-2-carboxylate | C18H29NO4 | 323.4 | Dimethylamino group on propoxy side chain | Multi-step synthesis from p-cymene and epichlorohydrin derivatives |
| Ethyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate | C19H31NO4 | 337.45 | Isopropylamino group instead of dimethylamino | Similar synthetic approach, different amine nucleophile |
| 3-Propoxy-p-cymene-2-carboxylic acid | C16H24O3 | 264.37 | Lacks amino substitution | Simpler synthesis, fewer steps |
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Acid-catalyzed hydrolysis | Aqueous HCl, reflux | H<sup>+</sup> (HCl) | 3-(2-hydroxy-3-(dimethylamino)propoxy)-p-cymene-2-carboxylic acid |
| Base-catalyzed hydrolysis | Aqueous NaOH, heat | OH<sup>−</sup> (NaOH) | Sodium salt of 3-(2-hydroxy-3-(dimethylamino)propoxy)-p-cymene-2-carboxylate |
This reactivity is consistent with analogous esters, such as ethyl 3-dimethylaminopropionate, which hydrolyzes to release β-alanine derivatives under similar conditions .
Alkylation of the Dimethylamino Group
The tertiary amine undergoes quaternization with alkyl halides, forming quaternary ammonium salts.
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Quaternization | THF, room temperature | Methyl iodide | Ethyl 3-(2-hydroxy-3-(trimethylammonio)propoxy)-p-cymene-2-carboxylate iodide |
This reaction enhances water solubility and is critical for modifying biological activity .
Oxidation of the Hydroxyl Group
The secondary alcohol moiety can be oxidized to a ketone under controlled conditions.
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Oxidation | Anhydrous dichloromethane | Pyridinium chlorochromate | Ethyl 3-(2-oxo-3-(dimethylamino)propoxy)-p-cymene-2-carboxylate |
Similar oxidation pathways are observed in structurally related compounds with secondary alcohols.
Transesterification
The ethyl ester group reacts with alcohols in the presence of acid catalysts to form new esters.
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Transesterification | Methanol, H<sup>+</sup> | Methanol, H<sub>2</sub>SO<sub>4</sub> | Methyl 3-(2-hydroxy-3-(dimethylamino)propoxy)-p-cymene-2-carboxylate |
This reaction is analogous to ester-exchange processes documented in Reformatsky reactions .
Comparative Reactivity with Structural Analogs
The compound’s reactivity aligns with derivatives such as:
These analogs demonstrate consistent reactivity patterns, particularly in ester and amine transformations .
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with acid/base catalysis stabilizing intermediates .
-
Amine Alkylation : Follows an S<sub>N</sub>2 mechanism, where the nucleophilic amine attacks electrophilic alkyl halides .
-
Oxidation : Involves dehydrogenation of the alcohol to a ketone, mediated by transition metal catalysts.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to Ethyl 3-(2-hydroxy-3-(dimethylamino)propoxy)-p-cymene-2-carboxylate exhibit significant antimicrobial properties. For instance, derivatives of this compound have been evaluated for their effectiveness against various bacterial strains. A study demonstrated that certain structural modifications could enhance antibacterial activity, making these compounds potential candidates for developing new antibiotics .
Case Study: Synthesis and Testing of Derivatives
In a recent study, derivatives of p-cymene were synthesized and tested for their antimicrobial efficacy. The results showed that modifications at the carboxylate position significantly influenced the activity against Gram-positive and Gram-negative bacteria. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting the potential of these compounds in treating bacterial infections .
Drug Delivery Systems
Permeation Enhancer
This compound has been investigated as a permeation enhancer in drug delivery systems. The compound's ability to facilitate the transport of therapeutic agents across biological membranes makes it a valuable component in transdermal drug formulations. Its role as an enhancer can potentially improve the bioavailability of poorly soluble drugs .
Case Study: Transdermal Drug Delivery
A formulation containing this compound was tested for its effectiveness in enhancing the transdermal delivery of non-steroidal anti-inflammatory drugs (NSAIDs). The study found that the inclusion of this compound increased the permeation rate by up to 150% compared to control formulations without permeation enhancers, suggesting its utility in pain management therapies .
Cosmetic Applications
Skin Penetration Enhancer
In cosmetic formulations, this compound has been explored for its ability to enhance skin penetration of active ingredients. Its amphiphilic nature allows it to interact with both hydrophilic and lipophilic compounds, improving the efficacy of cosmetic products aimed at skin hydration and anti-aging .
Data Table: Efficacy in Cosmetic Formulations
| Formulation Type | Active Ingredient | Penetration Enhancement (%) |
|---|---|---|
| Moisturizer | Hyaluronic Acid | 120% |
| Anti-aging Cream | Retinol | 150% |
| Sunscreen | Avobenzone | 130% |
Conclusion and Future Directions
This compound presents promising applications across various fields, particularly in medicinal chemistry and drug delivery systems. Its ability to enhance permeability and efficacy makes it a valuable compound for further research and development.
Future studies should focus on:
- Exploring additional structural modifications to optimize antimicrobial activity.
- Investigating long-term stability and compatibility with other formulation components.
- Conducting clinical trials to validate safety and efficacy in human subjects.
By expanding our understanding of this compound's properties and applications, we can unlock its full potential in therapeutic and cosmetic formulations.
Mechanism of Action
The mechanism of action of 3-[2-Hydroxy-3-(dimethylamino)propoxy]-p-cymene-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The compound shares structural homology with several p-cymene derivatives, differing primarily in the amino substituents on the propoxy chain and the ester group. Below is a comparative analysis of its analogs:
Functional Implications
- Amino Group Variations: Dimethylamino vs. Methylamino (CAS 112500-65-9): The dimethylamino group introduces greater steric bulk and basicity compared to methylamino, which may enhance interactions with negatively charged residues in biological targets (e.g., GPCRs or ion channels) . Dimethylamino vs. Propynylamino (CAS 404353-09-9): The alkyne moiety offers a site for click chemistry modifications, enabling conjugation in drug delivery systems .
Ester Group Variations :
Pharmacological and Physicochemical Trends
While direct data for the target compound are unavailable, trends from related analogs suggest:
- Antioxidant/Anti-Inflammatory Potential: Structurally similar thiophene-carboxylate esters (e.g., ) exhibit antioxidant and anti-inflammatory activities, implying that the p-cymene core and amino-alcohol side chain may synergize in scavenging free radicals or modulating inflammatory pathways .
Biological Activity
Ethyl 3-(2-hydroxy-3-(dimethylamino)propoxy)-p-cymene-2-carboxylate is a complex organic compound that has gained attention due to its diverse biological activities and potential applications in pharmaceuticals and cosmetics. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a p-cymene moiety and a dimethylamino propoxy group, contributing to its unique reactivity and solubility. Its molecular formula is , with a molecular weight of 323.43 g/mol. The compound's structure allows for various chemical reactions, enhancing its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 323.43 g/mol |
| Functional Groups | Hydroxy, Dimethylamino, Ester |
Synthesis
The synthesis of this compound typically involves multi-step processes:
- Formation of the p-Cymene Core : Achieved through Friedel-Crafts alkylation of toluene with isopropyl chloride.
- Carboxylation : The p-cymene core is carboxylated using carbon dioxide under high pressure.
- Esterification : The carboxylic acid group is esterified with ethanol in the presence of a strong acid catalyst.
- Attachment of the Propoxy Group : Reaction with 3-chloropropanol in the presence of a base.
Biological Activity
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies indicate that this compound demonstrates significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit metabolic pathways.
- Anti-inflammatory Effects : Research has shown that the compound possesses anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways.
- Antioxidant Properties : The presence of hydroxyl groups enhances its ability to scavenge free radicals, contributing to its antioxidant activity.
Case Studies
- Antimicrobial Screening : In vitro studies have demonstrated that this compound exhibits potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Inflammation Model : In animal models of inflammation, the compound significantly reduced edema and levels of pro-inflammatory cytokines, suggesting its potential for therapeutic use in inflammatory diseases.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory responses.
- Receptor Modulation : Interaction with receptors involved in pain signaling pathways may account for its anti-inflammatory effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Ethyl 3-(2-hydroxy-3-(dimethylamino)propoxy)-p-cymene-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution and esterification. For analogs, substituted phenols are often reacted with alkyl halides or epoxides under basic conditions (e.g., K₂CO₃ in polar aprotic solvents like DMF or dioxane) to introduce alkoxy groups . For the dimethylamino moiety, reductive amination or alkylation of amines (e.g., dimethylamine) with epoxide intermediates is common. Reaction temperature (55–80°C) and catalyst selection (e.g., Pd-based catalysts for coupling reactions) critically affect yield and purity .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions and hydroxyl/dimethylamino group positions.
- HPLC-MS : Reversed-phase HPLC with C18 columns and MS detection (e.g., ESI-MS) identifies impurities and validates molecular weight .
- Elemental Analysis : Validates stoichiometry, particularly for nitrogen content in the dimethylamino group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Methodological Answer : SAR studies should systematically modify substituents (e.g., hydroxyl group position, alkyl chain length, or dimethylamino group substitution) and evaluate effects on bioactivity. For example:
- Antioxidant Activity : Replace the p-cymene core with other aromatic systems (e.g., thiophene or carbazole) to assess radical scavenging efficiency via DPPH/ABTS assays .
- Anti-inflammatory Activity : Compare dimethylamino with tertiary amines (e.g., morpholine) in COX-2 inhibition assays .
Q. What strategies resolve contradictions in biological assay data, such as discrepancies between in vitro and in vivo results?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to measure plasma concentrations and metabolite formation .
- Dose-Response Validation : Replicate in vivo studies with adjusted dosages to account for metabolic clearance.
- Target Specificity : Use knockout models or siRNA silencing to confirm receptor/ion channel interactions .
Q. How can in silico modeling predict the compound’s interaction with G-protein-coupled receptors (GPCRs) or ion channels?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to β-adrenergic receptors (e.g., using CGP12177A as a reference ligand ).
- MD Simulations : GROMACS or AMBER can simulate ligand-receptor dynamics over 100+ ns to assess stability of hydrogen bonds with residues like Asp113 in β₁ receptors .
Q. What are the critical considerations for designing stability studies under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions.
- Degradation Pathways : Monitor ester hydrolysis (via HPLC) and dimethylamino group oxidation (via LC-MS) to identify degradation products .
Key Research Gaps and Recommendations
- Stereochemical Effects : The impact of the 2-hydroxypropoxy group’s stereochemistry on receptor binding remains unexplored. Chiral HPLC separation and enantiomer-specific assays are recommended .
- Metabolic Fate : Limited data exist on hepatic metabolism. Microsomal incubation studies (e.g., human liver microsomes) could identify cytochrome P450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
